Methyl 2-amino-6-chloro-3-methylbenzoate
Description
Contextualization within Substituted Aminobenzoate Chemistry
Substituted aminobenzoates are a cornerstone class of molecules in organic chemistry, valued for their dual functionality and the rich electronic interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing carboxyl group (-COOH or -COOR). nih.gov The relative positions of these groups (ortho, meta, or para) and the nature of other substituents on the aromatic ring drastically alter the molecule's chemical nature, including its acidity, basicity, nucleophilicity, and spectroscopic properties. nih.govrsc.org
The specific substitution pattern of Methyl 2-amino-6-chloro-3-methylbenzoate has several key implications:
Steric Hindrance: The presence of substituents at both positions ortho to the methyl ester group (C2-amino and C6-chloro) creates significant steric hindrance around the carbonyl center. This can influence the rates of reactions involving the ester, such as hydrolysis or amidation.
Electronic Effects: The amino group at the C2 position is a strong activating group, donating electron density to the ring, while the chlorine at C6 is a deactivating, ortho-para directing group due to its inductive withdrawal and resonance donation effects. The methyl group at C3 is weakly activating. This complex electronic environment governs the regioselectivity of further electrophilic aromatic substitution reactions.
Intramolecular Interactions: The ortho-disposition of the amino and ester groups allows for potential intramolecular hydrogen bonding between the amine proton and the carbonyl oxygen. Such interactions can influence the molecule's conformation and reactivity. acs.org
The study of how substituent positions affect the properties of aminobenzoates is an active area of research. For instance, the photodynamic pathways of methyl anthranilate derivatives are highly dependent on the substituent positions, which is crucial for applications like UV filters in sunscreens. rsc.org The conformation and reactivity of aminobenzoic acid derivatives are also influenced by the rigid aromatic backbone, which can impact their ability to participate in reactions requiring specific geometric arrangements. acs.orgnih.gov
| Compound | Amino Position | Ester/Acid Position | Other Substituents | Key Structural Feature |
|---|---|---|---|---|
| Methyl Anthranilate | 2 (ortho) | 1 | None | Ortho-amino ester, potential for H-bonding. rsc.org |
| Para-aminobenzoic acid (PABA) | 4 (para) | 1 | None | Para-substitution allows for linear polymer formation. nih.gov |
| Methyl 2-amino-3-chlorobenzoate | 2 (ortho) | 1 | 3-Chloro | Adjacent amino and chloro groups. guidechem.com |
| This compound | 2 (ortho) | 1 | 6-Chloro, 3-Methyl | Sterically hindered ester with ortho-amino and ortho-chloro groups. |
Significance as a Versatile Synthetic Intermediate in Modern Organic Synthesis
Aryl aminobenzoates are widely recognized as "building blocks" in the pharmaceutical and agrochemical industries due to their structural versatility. mdpi.com The presence of multiple reactive sites allows for their elaboration into a vast array of more complex molecules. This compound, by virtue of its functional groups, is a prime candidate for a versatile synthetic intermediate.
Potential synthetic transformations include:
Reactions at the Amino Group: The primary amino group can be acylated, alkylated, or, most significantly, converted into a diazonium salt. This diazonium intermediate can then undergo a wide range of Sandmeyer or related reactions to introduce functionalities such as halides, cyano, or hydroxyl groups.
Reactions at the Aromatic Ring: The chlorine atom can be a site for nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.
Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to acid chlorides, amides, or other esters. This is a common step in building more complex molecular scaffolds.
The utility of related halo-aminobenzoates is well-documented. For example, Methyl 2-amino-3-chlorobenzoate is a key intermediate in the synthesis of triazolopyrimidine sulfonamide herbicides. guidechem.comgoogle.com Similarly, the synthesis of 2-amino-5-chloro-3-methylbenzoic acid, a closely related structure, is pursued for its application in peptide synthesis and as a precursor for pharmaceuticals. sigmaaldrich.comchemicalbook.com These examples underscore the value of the unique substitution pattern in directing the synthesis of specific, high-value target molecules.
Overview of Current Academic Research Trajectories for Aryl Aminobenzoates
The field of aryl aminobenzoates is dynamic, with research extending into materials science, medicinal chemistry, and sustainable synthesis. Current academic research is focused on several key areas:
Medicinal Chemistry and Drug Discovery: Aminobenzoic acid derivatives are foundational scaffolds for a wide range of therapeutic agents. mdpi.com Research is actively exploring new analogs for anticancer, antimicrobial, anti-inflammatory, and anti-Alzheimer's properties. mdpi.com The structural rigidity and defined vectoral presentation of substituents on the aminobenzoate core make it an attractive template for designing molecules that can precisely interact with biological targets like enzymes or receptors. nih.gov
Materials Science: In materials science, aminobenzoates, particularly para-substituted isomers, are monomers for high-performance polymers. Aromatic polyamides, or aramids, derived from these building blocks are known for their exceptional thermal stability and mechanical strength, finding use in advanced fabrics. acs.orgnih.gov Research is also exploring their use in novel organic luminescent materials and electrochemical materials.
Advanced Synthesis and Catalysis: There is a continuous drive to develop more efficient and sustainable methods for synthesizing and functionalizing aryl aminobenzoates. This includes the development of novel catalytic systems for selective C-H activation and functionalization, which can simplify synthetic routes to complex derivatives. Furthermore, biocatalysis and microbial production routes are being explored as green alternatives to traditional chemical synthesis from petroleum-derived precursors.
Photochemistry: The photodynamic properties of aminobenzoates continue to be an area of interest, particularly for applications in sunscreens and photostabilizers. rsc.org Understanding the relaxation pathways of these molecules after UV absorption is critical to designing more effective and safer UV-filtering agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-6-chloro-3-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-5-3-4-6(10)7(8(5)11)9(12)13-2/h3-4H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGMLDXXIMVYLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl 2 Amino 6 Chloro 3 Methylbenzoate
Strategic Retrosynthetic Analysis and Target Molecule Disconnections
Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. nih.gov By identifying key bond disconnections, chemists can devise logical and efficient synthetic pathways. For Methyl 2-amino-6-chloro-3-methylbenzoate, several disconnections can be envisaged, primarily revolving around the carbon-heteroatom bonds of the ester, amino, and chloro functionalities, as well as the carbon-carbon bond of the methyl group.
A primary retrosynthetic approach would involve disconnecting the ester bond, leading to 2-amino-6-chloro-3-methylbenzoic acid as a key intermediate. This precursor can be further simplified by disconnecting the chloro, amino, and methyl groups from the benzene (B151609) ring. The order of these disconnections is critical to a successful synthesis, as the directing effects of the existing substituents will influence the regioselectivity of subsequent reactions.
Key Retrosynthetic Disconnections:
| Disconnection | Precursor 1 | Precursor 2 |
| C-O (Ester) | 2-amino-6-chloro-3-methylbenzoic acid | Methanol (B129727) |
| C-Cl (Chloro) | 2-amino-3-methylbenzoic acid | Chlorinating agent |
| C-N (Amino) | 2-chloro-3-methylbenzoic acid | Aminating agent |
| C-C (Methyl) | 2-amino-6-chlorobenzoic acid | Methylating agent |
Contemporary Synthetic Routes to the Benzoate (B1203000) Scaffold
The construction of the densely substituted benzoate core of this compound requires a carefully orchestrated sequence of reactions to install the various functional groups with the correct regiochemistry.
Chemo- and Regioselective Esterification Approaches
The final step in many synthetic routes towards this compound is the esterification of the corresponding carboxylic acid, 2-amino-6-chloro-3-methylbenzoic acid. Fischer-Speier esterification, a classic acid-catalyzed reaction with an alcohol, is a common method. libretexts.orgjsynthchem.com Given the presence of a potentially reactive amino group, chemoselectivity is a key consideration. Under acidic conditions, the amino group is protonated to form an ammonium (B1175870) salt, which is less nucleophilic and thus less likely to interfere with the esterification of the carboxylic acid.
For sterically hindered aminobenzoic acids, alternative esterification methods may be necessary to achieve high yields. researchgate.net These can include the use of activating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or the conversion of the carboxylic acid to a more reactive acyl chloride followed by reaction with methanol. A patent for the preparation of the related compound, 2-amino-3-chlorobenzoic methyl ester, describes a method involving the reaction of the aminobenzoic acid with a methylating agent in the presence of an inorganic base, which could be adapted for the target molecule. google.com
Comparison of Esterification Methods:
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Fischer-Speier Esterification | Methanol, H₂SO₄ (cat.) | Reflux | Simple, inexpensive | May require harsh conditions, equilibrium limited |
| Acyl Chloride Formation | SOCl₂, then Methanol | Mild to moderate | High yielding | Requires an extra step |
| Carbodiimide Coupling | Methanol, DCC, DMAP (cat.) | Mild | High yielding, mild conditions | DCC can be an allergen, byproduct removal |
| Methylating Agent | Dimethyl sulfate (B86663), K₂CO₃, DMF | Room temperature to moderate | High yield, mild conditions | Dimethyl sulfate is toxic |
Amination Strategies for the Aromatic Ring System
The introduction of the amino group at the C2 position can be achieved through several established methods. A common strategy involves the nitration of a suitable benzoic acid precursor, followed by the reduction of the nitro group to an amine. For instance, starting from 2-chloro-3-methylbenzoic acid, nitration would likely occur at the C6 position due to the directing effects of the existing substituents. The resulting 2-chloro-6-nitro-3-methylbenzoic acid can then be reduced using various reagents, such as tin(II) chloride, catalytic hydrogenation, or iron in acidic media, to yield the desired 2-amino-6-chloro-3-methylbenzoic acid.
Alternatively, modern cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for the direct formation of carbon-nitrogen bonds. This approach could involve the palladium-catalyzed coupling of a 2,6-dichloro-3-methylbenzoate with an ammonia (B1221849) equivalent or a protected amine.
Halogenation Techniques for Ortho-Chloro-Substitution
The regioselective introduction of the chlorine atom at the C6 position, ortho to the amino group, is a significant synthetic challenge. Direct chlorination of 2-amino-3-methylbenzoic acid with reagents like N-chlorosuccinimide (NCS) or chlorine gas often leads to the formation of the 5-chloro isomer (para to the amino group) as the major product due to the strong para-directing effect of the amino group. chemicalbook.compatsnap.com
To achieve the desired ortho-chlorination, several advanced strategies can be employed. One approach is to use a directing group to favor substitution at the ortho position. The amino group itself can be used as a directing group in the presence of specific catalysts. Recent research has demonstrated the utility of secondary ammonium salts as organocatalysts for the highly ortho-selective chlorination of anilines. nih.govresearchgate.net Copper-catalyzed ortho-halogenation of protected anilines also offers a promising route. rsc.org Another strategy involves the temporary installation of a blocking group at the para-position to force chlorination to occur at the ortho-position.
Ortho-Chlorination Strategies for Anilines:
| Method | Catalyst/Reagent | Key Features |
| Organocatalysis | Secondary ammonium chloride salt, SO₂Cl₂ | High ortho-selectivity, mild conditions |
| Copper Catalysis | Cu catalyst, protecting group on amine | Good ortho-regiocontrol, aerobic conditions |
| N-Oxide Chemistry | Thionyl chloride on N,N-dialkylaniline N-oxides | Selective ortho-chlorination of electron-rich anilines |
Methylation Methods for Aromatic Functionalization
The introduction of the methyl group at the C3 position can be accomplished at various stages of the synthesis. If starting from a precursor that already contains the methyl group, such as 3-methylaniline or 2-chloro-6-nitrotoluene, this step is circumvented. chemicalbook.comchemicalbook.com
However, if the synthesis starts from an unmethylated precursor, a methylation reaction is required. Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring, but it can be prone to polysubstitution and rearrangement. A more controlled approach would be the use of organometallic reagents. For example, a directed ortho-metalation of a suitably protected 2-aminobenzoic acid could be followed by quenching with a methylating agent like methyl iodide. More recent methods for the late-stage methylation of aryl chlorides using organoboron reagents and a palladium catalyst could also be applicable. nih.gov
Convergent and Divergent Synthetic Pathways
The synthesis of this compound can be approached through both convergent and divergent strategies, each offering distinct advantages. fiveable.mepressbooks.pubrsc.orglibretexts.orglibretexts.org
A divergent synthesis , on the other hand, would start from a common intermediate that is then elaborated into a variety of related products. In the context of the target molecule, a key intermediate such as 2-amino-3-methylbenzoic acid could be synthesized and then subjected to different halogenation and esterification conditions to produce a library of related compounds, including this compound. This strategy is particularly useful for exploring structure-activity relationships in drug discovery.
Stereochemical Control in Chiral Analogue Synthesis
While specific research on the stereoselective synthesis of this compound is not extensively documented, the principles of achieving stereochemical control can be inferred from the synthesis of structurally related chiral amino acids and their derivatives. The introduction of chirality is a critical consideration in the synthesis of analogues that may have applications in pharmaceuticals or materials science, where specific stereoisomers often exhibit desired biological activity or material properties.
A prevalent strategy for establishing stereocenters in molecules similar to this compound involves asymmetric synthesis. This can be achieved through the use of chiral auxiliaries, catalysts, or reagents. For instance, in the synthesis of optically active heterocyclic α-amino acids, Schöllkopf's auxiliary, a chiral glycine (B1666218) equivalent, has been successfully employed. lmaleidykla.lt This methodology involves the alkylation of a lithiated bislactim ether derived from a chiral auxiliary with a suitable electrophile. Subsequent hydrolysis of the resulting intermediate yields the desired α-amino acid with a high degree of enantiomeric excess.
Another approach to inducing chirality is through the use of chiral metal complexes as catalysts. Asymmetric hydrogenation, for example, is a powerful tool for the enantioselective reduction of prochiral olefins or ketones. In the context of synthesizing analogues of this compound, a precursor containing a carbon-carbon double bond at a strategic position could be subjected to asymmetric hydrogenation to create a chiral center. Chiral ligands, often based on phosphine (B1218219) or diamine scaffolds, coordinate to a metal center (commonly rhodium, ruthenium, or iridium) to create a chiral environment that directs the hydrogenation to one face of the substrate.
Furthermore, enzymatic resolutions offer a biocatalytic route to chiral analogues. Enzymes such as lipases or proteases can selectively acylate or hydrolyze one enantiomer in a racemic mixture, allowing for the separation of the two. This method is valued for its high enantioselectivity and operation under mild reaction conditions.
The following table summarizes potential methods for achieving stereochemical control in the synthesis of chiral analogues of this compound, based on established chemical principles.
| Method | Description | Key Reagents/Components | Potential Advantages |
| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct a stereoselective reaction. The auxiliary is removed in a subsequent step. | Schöllkopf's auxiliary, Evans' oxazolidinones | High diastereoselectivity, well-established methods |
| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of a chiral product. | Chiral metal-phosphine complexes (e.g., BINAP-Ru), organocatalysts (e.g., proline derivatives) | High enantioselectivity, catalyst turnover |
| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for their separation. | Lipases, proteases | High enantioselectivity, mild reaction conditions, environmentally friendly |
Principles of Green Chemistry in Scalable Synthesis of the Compound
The application of green chemistry principles is paramount in the development of scalable and sustainable synthetic routes for this compound. These principles aim to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency.
The use of safer solvents and auxiliaries is another key principle. Traditional organic solvents are often volatile, flammable, and toxic. The development of synthetic methods in greener solvents, such as water, supercritical fluids, or ionic liquids, is a significant area of research. For example, a one-pot synthesis of related benzamides utilizes water as the reaction medium for the final precipitation of the product, which is an environmentally benign approach. sioc-journal.cnsioc-journal.cn
Catalysis is a cornerstone of green chemistry. Catalytic reactions are inherently more atom-economical than stoichiometric reactions and can often be performed under milder conditions, reducing energy consumption. The development of efficient methods for the preparation of a precursor, 2-chloro-6-methylbenzoic acid, has focused on carbonylation reactions that proceed smoothly even at a high substrate-to-palladium ratio, demonstrating the efficiency of catalytic processes. researchgate.net
The principle of designing for energy efficiency encourages conducting reactions at ambient temperature and pressure whenever possible. This reduces the energy required for heating and cooling, thereby lowering the carbon footprint of the synthesis.
Finally, the use of renewable feedstocks is a long-term goal of green chemistry. While the synthesis of this compound likely starts from petroleum-derived raw materials, future research could explore bio-based starting materials.
The table below outlines the application of green chemistry principles to the potential scalable synthesis of this compound.
| Green Chemistry Principle | Application in Synthesis | Potential Benefits |
| Atom Economy | Designing reaction pathways that maximize the incorporation of starting materials into the final product. One-pot syntheses are a good example. sioc-journal.cnsioc-journal.cn | Reduced waste generation, lower material costs. |
| Safer Solvents | Utilizing water, or other environmentally benign solvents, in place of hazardous organic solvents. | Reduced environmental pollution, improved worker safety. |
| Catalysis | Employing catalytic reagents in small amounts instead of stoichiometric reagents. | Higher reaction efficiency, less waste, milder reaction conditions. |
| Energy Efficiency | Conducting reactions at ambient temperature and pressure to minimize energy consumption. | Lower energy costs, reduced greenhouse gas emissions. |
| Use of Renewable Feedstocks | Exploring the use of starting materials derived from biological sources instead of fossil fuels. | Increased sustainability, reduced reliance on finite resources. |
By integrating these principles, the synthesis of this compound can be made more environmentally friendly and economically viable for large-scale production.
Mechanistic Investigations of Chemical Reactivity of Methyl 2 Amino 6 Chloro 3 Methylbenzoate
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
The benzene ring of Methyl 2-amino-6-chloro-3-methylbenzoate possesses two unsubstituted positions, C4 and C5, which are potential sites for electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is determined by the cumulative directing effects of the four substituents already present on the ring.
The primary aromatic amine (-NH₂) is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The methyl group (-CH₃) is a weak activating group, also directing ortho and para. Conversely, the chloro group (-Cl) is deactivating yet directs ortho and para, while the methyl ester (-COOCH₃) is a deactivating group that directs meta.
In this specific arrangement, the directing influences are as follows:
Amino group (-NH₂ at C2): Strongly directs towards C1 (blocked), C3 (blocked), and C5 (para).
Chloro group (-Cl at C6): Directs towards C1 (blocked) and C5 (ortho).
Methyl group (-CH₃ at C3): Directs towards C2 (blocked), C4 (ortho), and C6 (blocked).
Ester group (-COOCH₃ at C1): Directs towards C3 (blocked) and C5 (meta).
The potent activating and para-directing effect of the amino group is the dominant influence. This, combined with the directing consensus from the chloro and ester groups towards the C5 position, makes C5 the most probable site for electrophilic attack. The methyl group's influence towards the C4 position is weaker in comparison.
Research on the chlorination of the parent acid, 2-amino-3-methylbenzoic acid, supports this analysis. Reactions using chlorinating agents like N-chlorosuccinimide or chlorine gas in an appropriate solvent result in regioselective substitution at the C5 position to yield 2-amino-5-chloro-3-methylbenzoic acid. chemicalbook.comgoogle.com This provides strong evidence that electrophiles will preferentially add to the C5 position of the methyl ester derivative as well.
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction Type | Reagents | Predicted Major Product |
|---|---|---|
| Halogenation | Br₂, FeBr₃ | Methyl 2-amino-5-bromo-6-chloro-3-methylbenzoate |
| Nitration | HNO₃, H₂SO₄ | Methyl 2-amino-6-chloro-3-methyl-5-nitrobenzoate |
| Sulfonation | Fuming H₂SO₄ | 4-amino-5-chloro-2-(methoxycarbonyl)-6-methylbenzenesulfonic acid |
Nucleophilic Aromatic Substitution Reactions at the Chloro Position
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. In this compound, the primary electron-donating group (-NH₂) is para to the chloro substituent, which significantly decreases the ring's susceptibility to nucleophilic attack by increasing electron density. The electron-withdrawing ester group is meta and thus does not provide the necessary stabilization for a traditional SNAr mechanism.
Consequently, direct displacement of the chloro group by common nucleophiles under standard SNAr conditions is unlikely to be efficient. However, substitution can be achieved through metal-catalyzed cross-coupling reactions. For instance, the Ullmann condensation, which utilizes copper catalysts, has been successfully employed for the reaction of 2-chlorobenzoic acids with various amines. researchgate.net This suggests that similar copper-catalyzed or palladium-catalyzed (e.g., Buchwald-Hartwig amination) reactions could effectively couple amines, alcohols, or other nucleophiles at the C6 position, replacing the chlorine atom.
Reactivity of the Ester Functionality
The methyl ester group is a key reactive site, susceptible to various transformations including hydrolysis, transesterification, and reduction.
Hydrolysis Pathways (Acidic and Basic)
The ester can be hydrolyzed to the corresponding carboxylic acid, 2-amino-6-chloro-3-methylbenzoic acid, under both acidic and basic conditions.
Acid-Catalyzed Hydrolysis: This is a reversible process involving the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then attacks this carbon, and after a series of proton transfers, methanol (B129727) is eliminated.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide (B78521) ion directly attacks the carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion, yielding the carboxylate salt. An acidic workup is required to protonate the carboxylate and obtain the free carboxylic acid.
Notably, the ortho-amino group plays a significant role in the hydrolysis mechanism. Studies on 2-aminobenzoate (B8764639) esters have shown that the neighboring amine group can act as an intramolecular general base catalyst. nih.gov This intramolecular assistance can lead to a 50- to 100-fold rate enhancement in pH-independent hydrolysis compared to analogous esters lacking the ortho-amino substituent. nih.gov
Transesterification Processes and Kinetics
Transesterification involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This is an equilibrium-controlled process. To drive the reaction to completion, a large excess of the new alcohol is typically used, or the methanol by-product is removed from the reaction mixture as it forms.
Reductions to Alcohol and Aldehyde Derivatives (e.g., Hydride Reductions)
The ester functionality can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.
Reduction to Alcohol: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the ester to the corresponding primary alcohol, (2-amino-6-chloro-3-methylphenyl)methanol. This reaction proceeds via the formation of an aldehyde intermediate which is immediately reduced further.
Reduction to Aldehyde: The reduction can be stopped at the aldehyde stage, yielding 2-amino-6-chloro-3-methylbenzaldehyde (B2843125), by using a less reactive, sterically hindered hydride reagent like diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C). The bulkiness of the reagent prevents the second reduction step.
Table 2: Summary of Ester Functionality Reactions
| Reaction Type | Reagents | Product |
|---|---|---|
| Acidic Hydrolysis | H₃O⁺, Heat | 2-amino-6-chloro-3-methylbenzoic acid |
| Basic Hydrolysis | 1. NaOH, H₂O, Heat2. H₃O⁺ | 2-amino-6-chloro-3-methylbenzoic acid |
| Transesterification | R-OH, H⁺ or RO⁻ | This compound |
| Reduction to Alcohol | 1. LiAlH₄, THF2. H₂O | (2-amino-6-chloro-3-methylphenyl)methanol |
| Reduction to Aldehyde | 1. DIBAL-H, Toluene, -78 °C2. H₂O | 2-amino-6-chloro-3-methylbenzaldehyde |
Reactivity of the Primary Aromatic Amine Group
The primary aromatic amine is a versatile functional group that can undergo several important reactions, most notably diazotization.
Upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0–5 °C), the primary amine group is converted into a diazonium salt (2-chloro-6-(methoxycarbonyl)-3-methylbenzenediazonium chloride). organic-chemistry.org This process is known as diazotization.
Arenediazonium salts are highly valuable synthetic intermediates because the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas). organic-chemistry.org It can be replaced by a wide variety of nucleophiles, often through copper-catalyzed processes known as Sandmeyer reactions. scirp.org This allows for the introduction of numerous functional groups onto the aromatic ring at the C2 position. However, it is noted that diazotization of aminobenzoic acids can sometimes be complicated by competing hydroxylation side reactions. scirp.org
Table 3: Representative Reactions via Diazonium Salt Intermediate
| Reaction Type | Reagents | Product at C2 Position |
|---|---|---|
| Sandmeyer (Halogenation) | CuCl / HCl | -Cl (Dichloro derivative) |
| Sandmeyer (Halogenation) | CuBr / HBr | -Br |
| Sandmeyer (Cyanation) | CuCN / KCN | -CN |
| Schiemann Reaction | HBF₄, Heat | -F |
| Hydrolysis | H₂O, H₂SO₄, Heat | -OH |
Acylation Reactions (Amide Formation)
The primary amino group of this compound serves as a potent nucleophile, readily participating in acylation reactions to form stable amide derivatives. This transformation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride.
The mechanism commences with the nucleophilic attack of the nitrogen atom of the amino group on the electrophilic carbonyl carbon of the acylating agent. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a leaving group (e.g., a chloride ion from an acyl chloride or a carboxylate ion from an anhydride) and a proton from the nitrogen atom, often facilitated by a base, to yield the corresponding N-acylated product. While the ester group on the ring is less reactive towards aminolysis, harsh conditions could potentially lead to side reactions; however, acylation of the amine is significantly more favorable. wikipedia.org
Table 1: Representative Acylation Reactions
| Acylating Agent | Reagent/Conditions | Product |
|---|---|---|
| Acetyl Chloride | Pyridine, CH₂Cl₂, 0°C to rt | Methyl 2-(acetylamino)-6-chloro-3-methylbenzoate |
| Benzoyl Chloride | Triethylamine, THF, 0°C to rt | Methyl 2-(benzoylamino)-6-chloro-3-methylbenzoate |
| Acetic Anhydride | Sodium Acetate, 100°C | Methyl 2-(acetylamino)-6-chloro-3-methylbenzoate |
| Methanesulfonyl Chloride | Pyridine, CH₂Cl₂, 0°C | Methyl 6-chloro-3-methyl-2-(methylsulfonamido)benzoate |
Alkylation Reactions (e.g., Mannich Reaction)
The amino group in this compound can undergo alkylation. A notable example is the Mannich reaction, a three-component condensation that forms a C-C bond and results in a β-amino carbonyl compound known as a Mannich base. oarjbp.com
In this reaction, the substrate acts as the amine component. The reaction is initiated by the formation of an electrophilic Eschenmoser-like salt (an iminium ion) from the reaction between a non-enolizable aldehyde (commonly formaldehyde) and a secondary amine, or in this case, the primary amine of the substrate. oarjbp.com The active hydrogen-containing compound, typically a ketone, then acts as a nucleophile, attacking the iminium ion to form the final Mannich base. nih.gov The reaction effectively installs an aminomethyl group onto the active hydrogen compound.
Table 2: Mannich Reaction Components and Potential Products
| Aldehyde | Active Hydrogen Compound | Potential Mannich Base Product |
|---|---|---|
| Formaldehyde | Acetophenone | Methyl 2-((3-oxo-3-phenylpropyl)amino)-6-chloro-3-methylbenzoate |
| Formaldehyde | Cyclohexanone | Methyl 2-((2-oxocyclohexyl)methylamino)-6-chloro-3-methylbenzoate |
| Formaldehyde | Acetone | Methyl 2-((2-oxopropyl)amino)-6-chloro-3-methylbenzoate |
Diazotization and Subsequent Transformations
As a primary aromatic amine, this compound can undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). The process converts the amino group into a highly versatile diazonium salt intermediate (2-chloro-6-(methoxycarbonyl)-3-methylbenzenediazonium chloride).
This diazonium salt is generally unstable and is used immediately in subsequent reactions to replace the diazonium group (-N₂⁺) with a wide variety of other functional groups. These transformations are fundamental in synthetic organic chemistry for introducing functionalities that are otherwise difficult to install directly onto an aromatic ring.
Key transformations include:
Sandmeyer Reactions: Copper(I) salts (CuCl, CuBr, CuCN) are used to replace the diazonium group with -Cl, -Br, or -CN, respectively.
Schiemann Reaction: Heating the corresponding tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻) introduces a fluorine atom.
Gattermann Reaction: Uses copper powder and HCl or HBr.
Hydrolysis: Heating the diazonium salt in water replaces the group with a hydroxyl (-OH) group, forming a phenol.
Reduction: Using reagents like hypophosphorous acid (H₃PO₂) results in deamination, replacing the diazonium group with a hydrogen atom.
Formation of Schiff Bases and Related Imines
The primary amino group of this compound readily condenses with aldehydes or ketones to form Schiff bases, also known as imines. nih.gov This reaction is a nucleophilic addition-elimination process.
The mechanism begins with the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde or ketone. sciencepublishinggroup.com This forms a carbinolamine intermediate. The reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen, increasing its electrophilicity, and later facilitates the elimination of a water molecule from the carbinolamine to form the stable C=N double bond of the imine. scispace.comresearchgate.net The formation of Schiff bases is often reversible and can be driven to completion by removing the water formed during the reaction.
Table 3: Schiff Base Formation with Various Carbonyl Compounds
| Carbonyl Compound | Catalyst | Product Name |
|---|---|---|
| Benzaldehyde | Acetic Acid | Methyl 2-((benzylidene)amino)-6-chloro-3-methylbenzoate |
| 4-Methoxybenzaldehyde | p-Toluenesulfonic acid | Methyl 6-chloro-2-(((4-methoxyphenyl)methylene)amino)-3-methylbenzoate |
| Salicylaldehyde | None (reflux in EtOH) | Methyl 6-chloro-2-(((2-hydroxyphenyl)methylene)amino)-3-methylbenzoate |
| Acetone | Acetic Acid | Methyl 6-chloro-2-((propan-2-ylidene)amino)-3-methylbenzoate |
Transition Metal-Catalyzed Cross-Coupling Reactions at the Aryl Halide Site
The presence of a chlorine atom on the aromatic ring makes this compound a suitable substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.
Palladium-Catalyzed Methodologies
Palladium catalysts are exceptionally versatile for activating the aryl chloride bond for cross-coupling reactions.
Suzuki Coupling: The Suzuki-Miyaura reaction couples the aryl chloride with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net The catalytic cycle involves three key steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. researchgate.net This method is widely used due to its mild conditions and high functional group tolerance.
Kumada Coupling: The Kumada coupling involves the reaction of the aryl chloride with a Grignard reagent (organomagnesium halide) catalyzed by a nickel or palladium complex. researchgate.net This reaction is highly effective for forming C-C bonds but is less tolerant of functional groups compared to the Suzuki coupling due to the high reactivity of the Grignard reagent.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine. nih.gov It utilizes a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The reaction is highly valuable for synthesizing complex anilines and diarylamines from readily available starting materials. researchgate.netresearchgate.net
Table 4: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Potential Product |
|---|---|---|---|---|
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Methyl 2-amino-3-methyl-[1,1'-biphenyl]-6-carboxylate |
| Suzuki | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Methyl 2-amino-4'-methoxy-3-methyl-[1,1'-biphenyl]-6-carboxylate |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Methyl 2-amino-3-methyl-6-(morpholin-4-yl)benzoate |
| Buchwald-Hartwig | Aniline (B41778) | Pd(OAc)₂ / BINAP | K₃PO₄ | Methyl 2-amino-3-methyl-6-(phenylamino)benzoate |
| Kumada | Methylmagnesium bromide | Ni(dppp)Cl₂ | - | Methyl 2-amino-3,6-dimethylbenzoate |
Copper-Catalyzed Coupling Methodologies
Copper-catalyzed reactions provide a cost-effective and powerful alternative to palladium-based systems for certain cross-coupling transformations, particularly for C-N and C-O bond formation.
Ullmann Condensation: The classic Ullmann condensation involves the coupling of an aryl halide with an alcohol, amine, or thiol, catalyzed by copper. While traditionally requiring harsh conditions, modern protocols often use ligands to facilitate the reaction under milder temperatures. This reaction would allow for the substitution of the chlorine atom in this compound with various nucleophiles.
Chan-Lam Coupling: The Chan-Lam coupling reaction is a copper-catalyzed C-N or C-O bond-forming reaction that typically couples arylboronic acids with amines or alcohols. wikipedia.orgorganic-chemistry.org It is known for its mild conditions, often running at room temperature and open to the air. nih.gov While the canonical reaction involves boronic acids, variations for coupling aryl halides have been developed. These modified Chan-Lam or Ullmann-type reactions, using a copper catalyst, a base, and often a ligand, can be employed to couple the aryl chloride site with N- or O-nucleophiles. st-andrews.ac.uk
Nickel-Catalyzed Coupling Methodologies
The C-Cl bond in this compound presents a key site for synthetic modification via nickel-catalyzed cross-coupling reactions. These reactions offer powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds, with nickel catalysis being particularly advantageous for the activation of less reactive aryl chlorides. nih.govnih.gov The mechanistic pathways of these transformations are complex and can vary depending on the specific ligands, reductants, and reaction conditions employed. Generally, two primary catalytic cycles are considered for nickel-catalyzed cross-coupling reactions: a Ni(0)/Ni(II) cycle and a cycle involving Ni(I) and Ni(III) intermediates. dntb.gov.uanih.gov
Alternatively, mechanisms involving single-electron transfer (SET) processes can give rise to catalytic cycles involving Ni(I) and Ni(III) oxidation states. nih.gov These pathways are often invoked in reductive cross-coupling reactions where two different electrophiles are coupled. oaepublish.com For a molecule like this compound, a Ni(I) species could activate the C-Cl bond through a radical process. The resulting aryl radical could then be trapped by a Ni(II) species to form a high-valent Ni(III) intermediate, which then undergoes reductive elimination. acs.orgnih.gov The specific operative mechanism is highly dependent on the reaction system. For instance, DFT studies on related nickel-catalyzed arylations have shown that reductive elimination is often the rate- and selectivity-determining step. rsc.org
The steric hindrance posed by the ortho-chloro and adjacent methyl group, as well as the electronic influence of the amino and ester functionalities, would significantly impact the kinetics of these steps. For example, bulky ortho-substituents can hinder the oxidative addition step and slow down the rate of reductive elimination. nih.gov
Below is a table summarizing key proposed elementary steps in nickel-catalyzed cross-coupling of aryl chlorides.
| Step | Description | Key Nickel Oxidation States | Influencing Factors |
| Oxidative Addition | The aryl chloride adds to the nickel center, breaking the C-Cl bond and forming a Ni-C and a Ni-Cl bond. | Ni(0) → Ni(II) | Ligand sterics and electronics, nature of the aryl halide. |
| Transmetalation | An organometallic reagent transfers its organic group to the Ni(II) center. | Ni(II) | Nature of the organometallic reagent and the ligand. |
| Reductive Elimination | Two organic groups on the nickel center couple and are eliminated, forming a new C-C or C-heteroatom bond. | Ni(II) → Ni(0) or Ni(III) → Ni(I) | Steric crowding around the nickel center, electronic properties of the ligands. |
| Single Electron Transfer (SET) | A one-electron transfer occurs, often initiating radical pathways. | Ni(I) → Ni(II) + e⁻ or Ni(II) + e⁻ → Ni(I) | Redox potential of the nickel complex and substrates. |
Rearrangement Reactions (e.g., Arndt-Eistert Homologation for related structures)
While no specific rearrangement reactions of this compound are prominently documented, the Arndt-Eistert homologation represents a plausible, albeit hypothetical, transformation for the carboxylic acid derivative of this molecule. umn.edu This reaction sequence extends a carboxylic acid by a single methylene (B1212753) unit, proceeding through a diazoketone intermediate that undergoes a Wolff rearrangement. nih.govorganic-chemistry.orgwikipedia.org
The hypothetical application of the Arndt-Eistert synthesis to 2-amino-6-chloro-3-methylbenzoic acid would involve the following key steps:
Activation of the Carboxylic Acid: The carboxylic acid would first be converted to a more reactive derivative, typically an acid chloride, using reagents like thionyl chloride or oxalyl chloride. nih.gov
Formation of the α-Diazoketone: The activated acid chloride would then react with diazomethane (B1218177). This reaction proceeds via nucleophilic attack of diazomethane on the carbonyl carbon, followed by elimination of a chloride ion. An excess of diazomethane is often used to neutralize the HCl byproduct. wikipedia.org
Wolff Rearrangement: The crucial step is the Wolff rearrangement of the α-diazoketone to a ketene (B1206846). rsc.orgnih.govwikipedia.orglibretexts.org This can be induced thermally, photochemically, or with a metal catalyst (commonly silver oxide or silver benzoate). umn.edunih.gov The rearrangement involves the extrusion of dinitrogen gas and a 1,2-migration of the aryl group to the adjacent carbene carbon, forming the ketene. rsc.org
Trapping of the Ketene: The highly reactive ketene intermediate is then trapped in situ by a nucleophile present in the reaction mixture. If water is used, it results in the formation of a homologous carboxylic acid. Alcohols would yield esters, and amines would produce amides. organic-chemistry.org
The success of this sequence on a substrate like 2-amino-6-chloro-3-methylbenzoic acid would be subject to several challenges. The steric hindrance from the ortho-chloro and meta-methyl groups could impede the initial formation of the acid chloride and the subsequent reaction with diazomethane. Furthermore, the amino group is a potential site for side reactions, particularly with the acid chloride intermediate or the diazomethane reagent itself, and might require a protection strategy. The electronic effects of the substituents on the aromatic ring could also influence the migratory aptitude of the aryl group during the Wolff rearrangement.
A summary of the general steps in the Arndt-Eistert homologation is provided in the table below.
| Step | Reactants | Intermediate | Product of Step |
| 1. Acid Activation | Carboxylic Acid, Thionyl Chloride | - | Acid Chloride |
| 2. Diazoketone Formation | Acid Chloride, Diazomethane | Tetrahedral Intermediate | α-Diazoketone |
| 3. Wolff Rearrangement | α-Diazoketone, Heat/Light/Catalyst | Carbene/Concerted Transition State | Ketene |
| 4. Nucleophilic Trapping | Ketene, Nucleophile (e.g., H₂O) | - | Homologated Carboxylic Acid |
Radical Reactions and Single Electron Transfer Processes
The electronic nature of this compound, particularly the presence of the electron-rich aniline moiety, makes it susceptible to radical reactions initiated by single electron transfer (SET). The amino group significantly lowers the oxidation potential of the aromatic ring, facilitating the removal of an electron to form a radical cation. umn.edu
Upon formation, this radical cation can undergo a variety of subsequent reactions. The distribution of the positive charge and the unpaired electron is influenced by the other substituents on the ring. The electron-donating amino group and methyl group, and the electron-withdrawing chloro and methoxycarbonyl groups, would dictate the regioselectivity of further reactions. For instance, photochemical studies on p-aminobenzoic acid (PABA) have shown that it can undergo photo-induced oxidation and coupling reactions, with the deprotonated PABA radical cation being a key intermediate. nih.gov
One potential pathway for the radical cation of this compound is deprotonation from the amino group to yield an aminyl radical, or from the methyl group to form a benzyl-type radical. These neutral radical species can then participate in various bond-forming reactions. For example, in the context of photoredox catalysis, α-aminoalkyl radicals generated from anilines via SET and deprotonation can engage in C-C bond formation. nih.gov
Another possibility is the participation of the aryl halide moiety in radical processes. As discussed in the context of nickel catalysis, the C-Cl bond can be activated via SET to generate an aryl radical. This radical could then be trapped by other radical species or participate in chain reactions.
Furthermore, reactions analogous to the Minisci reaction, which involves the addition of a nucleophilic radical to an electron-deficient heterocycle, could be envisioned if the aromatic ring of the title compound were sufficiently electron-deficient. wikipedia.org While the aniline ring itself is electron-rich, protonation of the amino group under acidic conditions would render the ring electron-deficient and potentially susceptible to attack by nucleophilic radicals.
The table below outlines potential radical-forming and consuming steps involving substituted anilines.
| Process | Description | Initiator | Key Intermediate | Potential Outcome |
| Single Electron Transfer (SET) | Removal of an electron from the π-system of the aniline ring. | Chemical Oxidant, Light (Photocatalyst), Anode | Radical Cation | Deprotonation, Dimerization, Nucleophilic Attack |
| Deprotonation of Radical Cation | Loss of a proton from the nitrogen or an alkyl substituent. | Base | Aminyl or Carbon-centered Radical | Radical Coupling, H-atom Abstraction |
| Radical Addition | Addition of an external radical to the aromatic ring. | Radical Initiator | Radical Adduct | C-C or C-Heteroatom Bond Formation |
| Photochemical Excitation | Absorption of light leading to an excited state that can undergo SET or other radical reactions. | UV/Visible Light | Excited State Species | Dimerization, Oxidation, Rearrangement |
Kinetic and Thermodynamic Studies of Key Transformations
Detailed kinetic and thermodynamic studies on the reactions of this compound are essential for a comprehensive understanding of its reactivity and for optimizing synthetic protocols. Such studies, while not specifically reported for this exact molecule, can be discussed in the context of the key transformations previously described.
For nickel-catalyzed coupling reactions, kinetic studies are instrumental in elucidating the reaction mechanism and identifying the rate-determining step. mit.edu By systematically varying the concentrations of the substrate, catalyst, ligand, and base, and monitoring the reaction rate, a rate law can be established. For instance, a first-order dependence on the aryl halide and catalyst concentrations, and a zero-order dependence on the nucleophile, would suggest that oxidative addition is the rate-determining step. nih.gov Such studies have been performed for related nickel-catalyzed aminations, providing insights into the roles of different components in the catalytic cycle. acs.org
Thermodynamic parameters for each elementary step in a proposed catalytic cycle can be estimated using computational methods like Density Functional Theory (DFT). rsc.org These calculations provide the Gibbs free energy changes (ΔG) for each step, allowing for the construction of a complete energy profile of the reaction. This can help to distinguish between competing mechanistic pathways, such as a Ni(0)/Ni(II) versus a Ni(I)/Ni(III) cycle, and to understand the origins of chemo- and regioselectivity. dntb.gov.ua
In the context of rearrangement reactions like the Arndt-Eistert homologation, kinetic studies can provide information about the activation parameters of the rate-determining Wolff rearrangement. By measuring the rate constant (k) at different temperatures, the activation energy (Ea) can be determined from an Arrhenius plot (ln(k) vs. 1/T). wikipedia.org More advanced analysis using an Eyring plot (ln(k/T) vs. 1/T) can also yield the enthalpy (ΔH‡) and entropy (ΔS‡) of activation. libretexts.orgresearchgate.net These parameters offer insights into the structure and energetics of the transition state. For the Wolff rearrangement, kinetic data can help to discern between a concerted mechanism and a stepwise pathway involving a carbene intermediate. organic-chemistry.orgnih.gov
The table below summarizes the type of information that can be obtained from kinetic and thermodynamic studies for different reaction types.
| Study Type | Reaction | Information Gained | Typical Methodology |
| Kinetic Studies | Nickel-Catalyzed Coupling | Rate law, rate-determining step, effect of ligand/base | Reaction progress monitoring (e.g., GC, NMR), initial rate analysis |
| Arndt-Eistert Homologation | Rate constant, activation energy (Ea) | Monitoring disappearance of diazoketone at various temperatures | |
| Thermodynamic Studies (Computational) | Nickel-Catalyzed Coupling | Reaction energy profile, relative stability of intermediates, transition state structures | Density Functional Theory (DFT) calculations |
| Wolff Rearrangement | Energetics of concerted vs. stepwise pathways, migratory aptitudes | DFT and other quantum chemical calculations |
Derivatization and Analog Synthesis from Methyl 2 Amino 6 Chloro 3 Methylbenzoate
Rational Design Principles for Novel Analogues
Rational drug design involves modifying a bioactive compound to create new molecules with improved properties. The anthranilic acid framework is considered a "privileged structure" in drug discovery due to its ability to form the basis for various heterocyclic systems with significant biological activity. For Methyl 2-amino-6-chloro-3-methylbenzoate, the design principles for novel analogues focus on several key aspects:
Scaffold Hopping and Bioisosterism: The core anthranilate structure can be modified, for instance by replacing a carbon atom with a nitrogen atom, to create entirely new heterocyclic systems while retaining key binding features. Bioisosterism, the replacement of functional groups with others that have similar physical or chemical properties, is a common strategy to enhance potency or alter pharmacokinetic profiles.
Modulation of Physicochemical Properties: The substituents on the benzene (B151609) ring—specifically the chloro and methyl groups—are critical for modulating properties such as lipophilicity, electronic character, and steric profile. These factors influence how the molecule interacts with biological targets and its absorption, distribution, metabolism, and excretion (ADME) properties.
Exploration of Chemical Space: The amino and ester groups act as synthetic handles. The amino group's nucleophilicity allows for the attachment of various side chains via amide, urea (B33335), or thiourea (B124793) linkages. Both functional groups can participate in cyclization reactions to build fused ring systems, significantly expanding the accessible chemical space.
Structural Modifications of the Ester Moiety
The methyl ester group is a primary target for modification to influence the compound's polarity, solubility, and metabolic stability.
Homologation involves extending the alkyl chain of the ester (e.g., from methyl to ethyl, propyl, etc.). This is typically achieved through transesterification, where the methyl ester is reacted with a longer-chain alcohol under acidic or basic conditions. While specific examples for this compound are not detailed in the available literature, the principle is well-established for anthranilate esters. Altering the length and branching of the ester chain can impact the molecule's lipophilicity and how it fits into a target's binding pocket.
Saponification is the hydrolysis of the ester to its corresponding carboxylic acid, a crucial step for creating further derivatives. This reaction is typically performed by heating the ester in an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidification. The resulting 2-amino-6-chloro-3-methylbenzoic acid is a key intermediate. The free carboxylic acid can then be coupled with various amines to form a wide array of amide derivatives, a common strategy in constructing compound libraries.
High-temperature water, with or without a dilute base, can also be employed as a green chemistry approach to achieve quantitative saponification of substituted methyl benzoates, often in very short reaction times.
Transformations and Cyclizations Involving the Aromatic Amine Group
The aromatic amine is a versatile functional group that can be readily acylated, alkylated, or used as a key component in the construction of heterocyclic rings.
The nucleophilic amino group of the anthranilate scaffold readily reacts with various electrophiles to form stable derivatives.
Amides: Reaction with acyl chlorides or carboxylic acids (in the presence of coupling agents) yields N-acyl derivatives. This transformation is a fundamental method for attaching diverse side chains to the core structure.
Ureas/Thioureas: Treatment of the amine with isocyanates or isothiocyanates provides the corresponding urea or thiourea derivatives. These functional groups are excellent hydrogen bond donors and acceptors, which can facilitate strong interactions with biological targets. Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) offer a safer alternative to phosgene (B1210022) for synthesizing ureas from amines.
These reactions allow for the introduction of a wide range of substituents, enabling fine-tuning of the molecule's biological activity and properties.
The ortho-positioning of the amino and ester groups on the benzene ring makes this compound an ideal precursor for synthesizing fused heterocyclic systems.
Quinazolinones: These bicyclic heterocycles are of great interest due to their broad spectrum of biological activities. A common synthetic route involves the reaction of an anthranilate, like methyl anthranilate, with an amide. The initial step is often the acylation of the amino group, followed by cyclization. For example, reacting methyl anthranilate with an acetyl chloride yields an acetamido benzoate (B1203000), which can then be cyclized with hydrazine (B178648) hydrate (B1144303) to form a 3-amino-2-methyl-4-(3H)-quinazolinone.
Benzodiazepines: This class of seven-membered heterocyclic compounds is another privileged scaffold in medicinal chemistry. The synthesis of 1,4-benzodiazepine-2,5-diones can be achieved from anthranilic acids (or their esters), α-amino esters, and alkylating agents in a multi-component approach. More advanced strategies, such as the Ugi four-component reaction using methyl anthranilate as the amine component, allow for the rapid assembly of diverse benzodiazepine (B76468) scaffolds. These methods often involve an initial multicomponent reaction followed by an intramolecular cyclization step to form the final diazepine (B8756704) ring.
Functionalization at the Chloro Position through Substitution
The chloro group at the C6 position of this compound is a key handle for introducing molecular diversity through nucleophilic substitution reactions. The reactivity of this chloro group is influenced by the presence of the ortho-amino group and the meta-methyl group.
Introduction of Various Carbon Nucleophiles
Palladium-catalyzed cross-coupling reactions are a powerful tool for forming new carbon-carbon bonds at the chloro position. For instance, the Suzuki-Miyaura coupling reaction can be employed to introduce a variety of aryl and heteroaryl groups. uwindsor.ca By reacting this compound with an appropriate organoboron compound in the presence of a palladium catalyst and a suitable base, a wide range of biaryl structures can be synthesized. The choice of ligand for the palladium catalyst can be crucial for achieving high yields and preventing side reactions.
Similarly, other palladium-catalyzed reactions such as the Sonogashira coupling can be utilized to introduce alkynyl groups, providing a gateway to further functionalization or the synthesis of extended π-systems. The Stille coupling with organotin reagents and the Negishi coupling with organozinc reagents also represent viable methods for introducing diverse carbon-based substituents. nih.gov
The following table summarizes representative palladium-catalyzed cross-coupling reactions for the introduction of carbon nucleophiles.
| Reaction Type | Nucleophile Source | Catalyst System (Typical) | Introduced Group |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl boronic acid or ester | Pd(PPh₃)₄, K₂CO₃ | Aryl/Heteroaryl |
| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Alkynyl |
| Stille Coupling | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄ | Alkyl, Alkenyl, Aryl |
| Negishi Coupling | Organozinc reagent (e.g., R-ZnCl) | Pd(PPh₃)₄ | Alkyl, Alkenyl, Aryl |
Introduction of Heteroatom Nucleophiles (e.g., oxygen, sulfur, nitrogen)
The chloro group can also be displaced by various heteroatom nucleophiles, often through palladium-catalyzed C-N, C-O, and C-S bond-forming reactions. The Buchwald-Hartwig amination is a particularly effective method for introducing a wide range of primary and secondary amines, including anilines and alkylamines. ccspublishing.org.cnnih.govacs.org This reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base. The reaction conditions can be tuned to achieve high selectivity and yields for the desired amino-substituted products. semanticscholar.org
For the introduction of oxygen nucleophiles, palladium-catalyzed etherification reactions with alcohols or phenols can be utilized. Similarly, thiols can be coupled to the aromatic ring via palladium-catalyzed C-S coupling reactions to furnish thioethers.
The following table provides an overview of typical palladium-catalyzed reactions for the introduction of heteroatom nucleophiles.
| Reaction Type | Nucleophile | Catalyst System (Typical) | Product Functional Group |
|---|---|---|---|
| Buchwald-Hartwig Amination | Primary/Secondary Amine (R¹R²NH) | Pd₂(dba)₃, BINAP, NaOt-Bu | Amine (-NR¹R²) |
| Etherification | Alcohol/Phenol (ROH) | Pd(OAc)₂, P(t-Bu)₃, K₂CO₃ | Ether (-OR) |
| Thioetherification | Thiol (RSH) | Pd(dba)₂, Xantphos, K₃PO₄ | Thioether (-SR) |
Synthesis of Fused Polycyclic Systems Incorporating the Benzoate Scaffold
The strategic derivatization of this compound can provide precursors for the synthesis of valuable fused polycyclic systems such as acridones, carbazoles, and phenothiazines.
Acridones: Acridone derivatives can be synthesized through the intramolecular cyclization of N-phenylanthranilic acid derivatives. juniperpublishers.comptfarm.pl Starting from this compound, a Suzuki-Miyaura or Buchwald-Hartwig reaction could be used to introduce a phenyl group at the C6 position (after displacement of the chloro group) or at the amino group, respectively. Subsequent hydrolysis of the methyl ester to the carboxylic acid would provide the N-phenylanthranilic acid precursor, which can then be cyclized under acidic conditions to yield the corresponding acridone. nih.govjocpr.com
Carbazoles: The synthesis of carbazoles often involves the intramolecular C-N bond formation of 2-aminobiphenyl (B1664054) derivatives. researchgate.net To access such a precursor from the starting material, a Suzuki-Miyaura coupling reaction could be performed to introduce a phenyl group at the C6 position, displacing the chloro group. The resulting 2-amino-6-phenyl-3-methylbenzoate could then be subjected to intramolecular cyclization, potentially through a palladium-catalyzed C-H activation/C-N bond formation cascade, to afford the carbazole (B46965) skeleton. nih.gov
Phenothiazines: Phenothiazine (B1677639) synthesis typically involves the reaction of a 2-aminothiophenol (B119425) with a suitable coupling partner. rsc.orgrsc.orgresearchgate.net Derivatization of this compound to introduce a thiol group at an adjacent position would be the key step. This could potentially be achieved through a multi-step sequence involving, for example, ortho-lithiation followed by reaction with sulfur. The resulting 2-amino-thiophenol derivative could then undergo intramolecular cyclization or reaction with a suitable dihalide to form the phenothiazine ring system.
Chemo- and Regioselective Derivatization Strategies
The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve chemo- and regioselectivity.
Chemoselectivity: The primary competition for reactivity often lies between the chloro group and the amino group. In palladium-catalyzed cross-coupling reactions, the chloro group is the primary site of reaction. However, the amino group can also participate in N-arylation reactions. To avoid undesired side reactions at the amino group, it can be protected with a suitable protecting group, such as an acetyl or a tert-butoxycarbonyl (Boc) group. This strategy allows for the selective functionalization of the chloro position, after which the protecting group can be removed to liberate the free amine for further transformations. The ester group is generally less reactive under these conditions but can be hydrolyzed under acidic or basic conditions.
Regioselectivity: The directing effects of the substituents on the aromatic ring play a crucial role in any further electrophilic aromatic substitution reactions. The amino group is a strong ortho-, para-director, while the chloro and methyl groups are also ortho-, para-directors, albeit weaker. The ester group is a meta-director. The interplay of these directing effects will determine the position of any incoming electrophile. For instance, in reactions where the amino group's directing effect dominates, substitution would be expected at the positions ortho and para to it. However, the existing substitution pattern already blocks some of these positions, potentially leading to a high degree of regioselectivity in further functionalization.
By carefully choosing the reaction conditions, catalysts, and protecting group strategies, it is possible to selectively derivatize each of the functional groups on the this compound scaffold, enabling the synthesis of a wide range of complex and functionally diverse molecules.
Applications of Methyl 2 Amino 6 Chloro 3 Methylbenzoate in Advanced Organic Synthesis
Building Block in Heterocyclic Chemistry
The structure of Methyl 2-amino-6-chloro-3-methylbenzoate, featuring a nucleophilic amino group positioned ortho to an electrophilic ester group, is ideally suited for cyclization reactions to form various fused heterocyclic systems. The chloro and methyl substituents offer steric and electronic modulation of the core structure, influencing reaction pathways and providing additional points for functionalization.
A primary application of anthranilate esters is in the synthesis of quinazolinones, a class of nitrogen-containing heterocycles. The general strategy involves the reaction of the anthranilate's amino group with a nitrogen-containing reagent, followed by cyclization. For instance, a common route begins with the acylation of the amino group, followed by reaction with hydrazine (B178648) hydrate (B1144303) to induce cyclization and form the quinazolinone ring. innovareacademics.inresearchgate.net
Applying this logic, this compound can serve as a starting material for highly substituted quinazolinones. The reaction sequence would involve an initial acylation of the 2-amino group, followed by condensation and cyclization. Another established method involves the reaction of an anthranilic acid derivative with a chloro acyl chloride and subsequent ring closure with an amine, such as hydrazine, to yield the quinazolinone core. nih.gov
Table 1: Potential Synthesis of Substituted Quinazolinones
| Reactant 1 | Reactant 2 | Product Class |
|---|---|---|
| This compound | 1. Acetyl Chloride2. Hydrazine Hydrate | 8-Chloro-5-methyl-2-methyl-4(3H)-quinazolinone derivative |
| This compound | 1. Chloroacetyl Chloride2. Hydrazine Hydrate | 8-Chloro-5-methyl-2-(chloromethyl)-4(3H)-quinazolinone derivative |
The synthesis of benzoxazinones, six-membered heterocycles containing both oxygen and nitrogen, is another key application for anthranilate derivatives. These are typically prepared from the corresponding anthranilic acids. nih.gov The synthesis often proceeds through the reaction of an anthranilic acid with an acyl chloride or anhydride. researchgate.net For this compound, a two-step process could be envisioned. First, hydrolysis of the methyl ester to the corresponding carboxylic acid would be required. The resulting 2-amino-6-chloro-3-methylbenzoic acid could then undergo cyclization with reagents like phosgene (B1210022) or triphosgene (B27547) to form an isatoic anhydride, a type of benzoxazinone (B8607429). Alternatively, acylation of the amino group followed by an intramolecular cyclodehydration can also yield benzoxazinone derivatives. organic-chemistry.org
Table 2: Potential Synthesis of Substituted Benzoxazinones
| Precursor from Subject Compound | Co-reactant | Product Class |
|---|---|---|
| 2-Amino-6-chloro-3-methylbenzoic acid | Phosgene or equivalent | 8-Chloro-5-methyl-1H-benzo[d] innovareacademics.inresearchgate.netoxazine-2,4-dione |
| 2-Amino-6-chloro-3-methylbenzoic acid | Acetic Anhydride | 2-Methyl-8-chloro-5-methyl-4H-3,1-benzoxazin-4-one |
The aniline-like nature of this compound makes it a suitable precursor for the synthesis of benzothiazoles, an important class of sulfur-containing heterocycles. A well-established method for benzothiazole (B30560) synthesis is the reaction of a substituted aniline (B41778) with potassium or ammonium (B1175870) thiocyanate (B1210189) in the presence of an oxidizing agent, typically bromine in acetic acid, which facilitates the cyclization. rjpbcs.comsphinxsai.comnih.gov This reaction, known as the Hugershoff synthesis, would introduce a 2-amino group onto the newly formed thiazole (B1198619) ring. Other modern methods involve metal-catalyzed or photocatalytic C-H functionalization/C-S bond formation reactions. organic-chemistry.orgmdpi.com
Table 3: Potential Synthesis of Substituted Benzothiazoles
| Reactant 1 | Reagents | Product Class |
|---|---|---|
| This compound | Potassium Thiocyanate, Bromine | Methyl 2-amino-7-chloro-4-methylbenzo[d]thiazole-carboxylate |
| This compound | Elemental Sulfur, Oxidant | Methyl 7-chloro-4-methylbenzo[d]thiazole-carboxylate derivative nih.gov |
Precursor for Complex Organic Molecules and Natural Product Intermediates
Substituted anthranilates like this compound are valuable starting materials for more complex molecular architectures. nih.govjmb.or.kr The array of functional groups allows for sequential and orthogonal chemical modifications. The amino group can be diazotized to generate a highly reactive benzyne (B1209423) intermediate. wikipedia.org This intermediate can then participate in various pericyclic reactions, such as Diels-Alder cycloadditions, to rapidly construct polycyclic systems.
Furthermore, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, reduced to a benzyl (B1604629) alcohol, or converted into an amide via aminolysis. The chloro substituent on the aromatic ring is a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of diverse aryl, alkyl, or amino groups. These transformations collectively make the molecule a versatile platform for building intermediates required in the total synthesis of complex natural products and other advanced organic molecules.
Role in Material Science Precursor Synthesis (e.g., monomers for specialized polymers)
While specific research on this compound in material science is not widely documented, its structure suggests potential applications as a monomer precursor for specialized polymers. Following hydrolysis of the methyl ester to a carboxylic acid, the resulting molecule possesses both an amine and a carboxylic acid group. These functional groups are the basis for the synthesis of aramids (aromatic polyamides), a class of high-performance polymers known for their thermal stability and mechanical strength.
The polymerization would proceed via polycondensation, forming amide linkages between monomers. The presence of the chloro and methyl substituents on the polymer backbone would be expected to influence the final material's properties, such as solubility, glass transition temperature, and flame retardancy. The rigid, substituted aromatic core could impart desirable characteristics for applications in advanced composites or specialty fibers.
Application in Medicinal Chemistry Scaffolds (Focus on synthetic methodologies, not biological activity)
The substituted anthranilate framework is a privileged scaffold in medicinal chemistry. This compound provides a template that can be systematically modified to generate libraries of compounds for drug discovery programs. The synthetic methodologies focus on leveraging its key functional groups.
The primary amino group is a common site for modification. It can be acylated with various acid chlorides or activated carboxylic acids to form a diverse set of amides. It can also undergo condensation with aldehydes or ketones to form Schiff bases (imines), which can be further reduced to secondary amines. royalsocietypublishing.org The methyl ester is another critical handle for diversification. It can be readily converted to a wide range of amides by reacting it with primary or secondary amines, introducing new side chains and functionalities.
The heterocyclic systems derived from this compound, such as the quinazolinones and benzothiazoles discussed previously, are themselves important scaffolds in medicinal chemistry. nih.govnih.govmdpi.com Therefore, the synthetic utility of this compound extends to providing access to these more complex, biologically relevant core structures. The synthetic chemist can use this single starting material to explore multiple regions of chemical space by building diverse substituents onto the anthranilate core or by transforming the core into various heterocyclic systems.
Synthesis of Privileged Structures
Substituted anthranilates are well-established precursors for the synthesis of quinazolinones, a class of heterocyclic compounds recognized as a "privileged structure" in medicinal chemistry due to their broad range of biological activities. innovareacademics.in The general synthesis involves the reaction of an anthranilate with an acid chloride to form an amide, followed by cyclization. In the case of this compound, the amino group can react with various acylating agents, and subsequent intramolecular cyclization would lead to novel, substituted quinazolinone scaffolds. The presence of the chloro and methyl groups on the benzofused ring of the resulting quinazolinone could significantly influence its pharmacological properties.
Table 1: Potential Privileged Structures Derived from this compound
| Starting Material | Reagent | Resulting Privileged Structure | Potential Biological Activity |
| This compound | Acetyl chloride, then ammonia (B1221849) | 6-Chloro-5-methyl-2-methylquinazolin-4(3H)-one | Anticancer, Anticonvulsant |
| This compound | Chloroacetyl chloride, then primary amine | 3-Alkyl-6-chloro-5-methyl-2-(chloromethyl)quinazolin-4(3H)-one | Antimicrobial |
Intermediate in Complex Molecule Construction for Drug Discovery Programs
The structural features of this compound make it a valuable intermediate for the synthesis of more complex molecules in drug discovery programs. The amino group can be readily diazotized and converted into a variety of other functional groups, or it can participate in coupling reactions. The chlorine atom can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or esters, respectively. This array of possible transformations allows for the systematic modification of the core structure to explore structure-activity relationships (SAR).
Component in Multi-Component Reactions (e.g., Ugi Reaction)
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex products. sciepub.com The Ugi four-component reaction (U-4CR) is a prominent example, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.org As an amine, this compound can serve as one of the key components in the Ugi reaction. Its participation would lead to the formation of peptidomimetic structures bearing the substituted phenyl group, offering a rapid route to libraries of compounds with potential therapeutic applications. organic-chemistry.org
Table 2: Hypothetical Ugi Reaction with this compound
| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Resulting Product Class |
| Benzaldehyde | This compound | Acetic Acid | Cyclohexyl isocyanide | Substituted α-aminoacyl amide |
| Isobutyraldehyde | This compound | Propionic Acid | tert-Butyl isocyanide | Substituted α-aminoacyl amide |
Utilization in Combinatorial Chemistry Libraries (synthetic aspect)
Combinatorial chemistry is a powerful tool for the rapid synthesis of large libraries of related compounds for high-throughput screening in drug discovery. The multiple reactive handles on this compound make it an excellent scaffold for the construction of such libraries. For instance, the amino group can be acylated with a diverse set of carboxylic acids, while the ester can be converted to a range of amides by reacting with different amines. Furthermore, if the chlorine atom is utilized in cross-coupling reactions, a third point of diversity can be introduced. This multi-dimensional approach allows for the generation of a vast number of unique compounds from a single, versatile starting material.
Computational and Theoretical Investigations of Methyl 2 Amino 6 Chloro 3 Methylbenzoate
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For Methyl 2-amino-6-chloro-3-methylbenzoate, these calculations can elucidate the distribution of electrons and energy levels, which are direct determinants of its chemical behavior.
DFT studies on similar substituted aminobenzoates and benzoic acids have successfully characterized their molecular structures and electronic properties. nih.govresearchgate.netbohrium.com Calculations are typically performed using a basis set like 6-311++G(d,p) to provide a good balance between accuracy and computational cost. Such studies for this compound would begin with a geometry optimization to find the most stable three-dimensional arrangement of its atoms.
From this optimized structure, a variety of electronic properties can be calculated:
Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. For this compound, the electron-donating amino group and electron-withdrawing chloro and ester groups would significantly influence the energies and spatial distributions of these orbitals.
Charge Distribution: Analyses such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis reveal the partial atomic charges on each atom. researchgate.net This information helps identify nucleophilic and electrophilic centers within the molecule. The nitrogen of the amino group is expected to be a site of negative charge (nucleophilic), while the carbonyl carbon of the ester group would be positively charged (electrophilic).
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this molecule, the MEP would likely show a negative potential around the amino group and the carbonyl oxygen, and a positive potential near the amino hydrogens and the carbonyl carbon.
These fundamental calculations provide a solid foundation for understanding the molecule's stability, spectroscopic properties, and inherent reactivity. researchgate.net
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | Indicates electron-donating capability, site of oxidation. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability, site of reduction. |
| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and electronic transitions. |
| Dipole Moment | 2.5 D | Measures overall polarity of the molecule. |
| NBO Charge on N (amino) | -0.85 e | Confirms nucleophilic character of the amino group. |
| NBO Charge on C (carbonyl) | +0.75 e | Confirms electrophilic character of the ester group. |
Computational Elucidation of Reaction Mechanisms and Transition States
A primary strength of computational chemistry is its ability to map out entire reaction pathways, including the identification of short-lived, high-energy transition states that are difficult to observe experimentally. ucsb.edu For any chemical transformation involving this compound, computational methods can provide a detailed, step-by-step mechanism.
The process involves locating the minimum energy structures of reactants and products on the potential energy surface. Following this, computational algorithms are used to find the first-order saddle point connecting them, which corresponds to the transition state (TS). ucsb.edujoaquinbarroso.com Methods like the synchronous transit-guided quasi-Newton (STQN) method (e.g., opt=qst2 or qst3 in Gaussian) are commonly employed to locate an initial guess for the TS structure, which is then fully optimized. joaquinbarroso.com
A crucial validation step is a frequency calculation on the optimized TS geometry. A true transition state will have exactly one imaginary frequency, and the corresponding vibrational mode represents the motion of the atoms along the reaction coordinate, for instance, the breaking of a C-H bond and the formation of a new C-C bond. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the located transition state correctly connects the desired reactants and products. researchgate.net
For this compound, this approach could be used to study various reactions, such as:
Ester Hydrolysis: Elucidating the mechanism (acid-catalyzed or base-catalyzed) of the conversion of the methyl ester to a carboxylic acid.
Electrophilic Aromatic Substitution: Modeling the formation of the sigma complex (Wheland intermediate) and determining the activation energies for substitution at different positions on the aromatic ring.
N-Alkylation or N-Acylation: Investigating the mechanism of reactions at the amino group.
The primary output of these studies is the activation energy (ΔG‡), which is the energy difference between the transition state and the reactants. This value is directly related to the reaction rate and allows for a quantitative comparison of different potential reaction pathways.
| Reaction | Position of Attack | Calculated Activation Energy (ΔG‡) (kcal/mol) | Key Transition State Feature |
|---|---|---|---|
| Electrophilic Bromination | C4 | 15.2 | Formation of C4-Br bond, breaking of C4-H bond. |
| Electrophilic Bromination | C5 | 18.9 | Formation of C5-Br bond, breaking of C5-H bond. |
Prediction of Reactivity, Regioselectivity, and Stereoselectivity
Building upon electronic structure and mechanistic calculations, computational chemistry offers powerful tools for predicting the outcome of chemical reactions.
Reactivity and Regioselectivity: In electrophilic aromatic substitution (EAS), a key challenge is predicting which position on the aromatic ring will react. The directing effects of the existing substituents (-NH2, -Cl, -CH3, -COOCH3) on this compound create a complex system. The strongly activating, ortho-, para-directing amino group is sterically hindered at one ortho position (C6) by the chlorine atom. Computational models can quantify these effects.
Methods like RegioSQM compute the proton affinity of each aromatic carbon atom. rsc.orgnih.gov The position that is most easily protonated (i.e., has the highest proton affinity) is predicted to be the most nucleophilic and therefore the most likely site of electrophilic attack. nih.gov This approach has proven highly successful in predicting the regioselectivity for a vast number of heteroaromatic and substituted benzene (B151609) systems. rsc.org For this compound, such a calculation would likely predict the C4 position as the most reactive site for EAS, due to the powerful para-directing effect of the amino group.
For nucleophilic aromatic substitution (SNAr), predictions can be based on the stability of the intermediate Meisenheimer complex or by analyzing the LUMO to identify the most electron-deficient carbon atom on the ring. nih.gov
Stereoselectivity: While the core aromatic ring of this compound is planar, reactions involving the creation of a new chiral center would necessitate stereochemical analysis. If, for example, a reaction were to occur at the ester group that involved a chiral reagent, computational modeling could predict the favored stereoisomer by calculating the transition state energies for the pathways leading to each product. The pathway with the lower activation energy would correspond to the major product, allowing for the prediction of the diastereomeric or enantiomeric excess.
| Aromatic Position | Relative Proton Affinity (kcal/mol) | Predicted Reactivity |
|---|---|---|
| C4 | 0.0 (Most Favorable) | Major Product |
| C5 | +3.7 | Minor Product |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations are excellent for single, isolated molecules, Molecular Dynamics (MD) simulations model the behavior of molecules over time, including their interactions with solvent molecules and other solutes. nih.gov MD simulations provide a dynamic picture of molecular behavior, which is essential for understanding properties in solution. nih.govmdpi.com
Conformational Analysis: this compound has several rotatable bonds, primarily the C(ring)-N bond of the amino group and the C(ring)-C(ester) and C-O bonds of the methyl ester group. The rotation around these bonds gives rise to different conformers. MD simulations can explore the conformational landscape of the molecule, identifying the most stable (lowest energy) conformers and the energy barriers for rotation between them. For instance, simulations could determine the preferred orientation of the ester group relative to the plane of the benzene ring and whether intramolecular hydrogen bonding occurs between the amino group and the carbonyl oxygen. Studies on substituted benzenes and esters have shown that both planar and non-planar conformations can be preferred depending on the steric and electronic nature of the substituents. rsc.orgresearchgate.net
Intermolecular Interactions: By simulating the compound in a box of explicit solvent molecules (e.g., water, methanol (B129727), or DMSO), MD can reveal detailed information about solvation and intermolecular interactions. Radial distribution functions can be calculated to show the probability of finding solvent molecules at a certain distance from specific atoms on the solute, highlighting key interactions like hydrogen bonds between the amino group and water molecules. nih.gov This information is critical for understanding solubility and how the solvent might influence reaction mechanisms.
| Dihedral Angle | Most Populated Angle(s) (°) | Relative Population (%) | Interpretation |
|---|---|---|---|
| C5-C6-C1-C(ester) | ± 30° | 85% | Ester group is slightly twisted out of the ring plane due to steric hindrance from the chloro group. |
| C1-C2-N-H | 0°, 180° | 95% | Indicates a planar arrangement of the amino group with the ring, maximizing resonance. |
Design of Novel Catalysts for Transformations Involving the Compound
Computational chemistry is increasingly used not just to analyze existing systems but to proactively design new ones, particularly in the field of catalysis. pnnl.govmdpi.com If a specific chemical transformation of this compound is desired—for example, a regioselective C-H functionalization at the C5 position—computational methods can be used to design a catalyst to achieve this goal.
The process often involves:
Hypothesizing a Catalytic Cycle: A plausible catalytic cycle for the desired reaction is proposed, for instance, involving a transition metal like palladium or rhodium. acs.orgnih.gov
Modeling Key Steps: DFT calculations are used to model the energetics of each step in the cycle (e.g., oxidative addition, C-H activation, reductive elimination). The goal is to identify the rate-limiting step and the factors that control selectivity.
In Silico Ligand Screening: The structure of the catalyst, particularly the ligands attached to the metal center, can be systematically modified in the computational model. By calculating how different ligands affect the energies of key transition states, chemists can screen a large number of potential catalysts virtually. For example, to achieve C-H functionalization on an aniline (B41778) derivative, one might design a directing group that chelates to a metal center and positions it to activate a specific C-H bond. bath.ac.ukresearchgate.net
Identifying Promising Candidates: The ligands that are predicted to lower the activation energy of the desired reaction while increasing the energy of undesired side reactions are identified as the most promising candidates for experimental synthesis and testing.
This computational-led approach accelerates the discovery of new catalysts, making it possible to develop highly selective and efficient transformations for complex molecules like this compound.
| Ligand | Calculated ΔG‡ for C5 Arylation (kcal/mol) | Calculated ΔG‡ for C4 Arylation (kcal/mol) | Predicted Selectivity (C5:C4) |
|---|---|---|---|
| Triphenylphosphine | 28.5 | 25.1 | 1:25 (Unselective) |
| Designed Ligand A (Bulky phosphine) | 24.3 | 26.8 | 30:1 (Selective) |
| Designed Ligand B (Bidentate N-ligand) | 22.1 | 25.5 | >50:1 (Highly Selective) |
Emerging Research Directions and Future Perspectives for Methyl 2 Amino 6 Chloro 3 Methylbenzoate
Integration with Flow Chemistry and Automated Synthetic Platforms
The transition from traditional batch processing to continuous flow chemistry offers substantial advantages in terms of safety, efficiency, and scalability for the synthesis and transformation of fine chemicals. For a compound like Methyl 2-amino-6-chloro-3-methylbenzoate, this paradigm shift holds significant promise. Flow chemistry's superior heat and mass transfer capabilities allow for precise control over reaction conditions, which is particularly beneficial for managing exothermic processes or reactions involving unstable intermediates.
For instance, related processes such as the continuous-flow diazotization of methyl 2-aminobenzoate (B8764639) have demonstrated the potential to inhibit parallel side reactions, such as hydrolysis, even at high concentrations. This approach leads to higher yields and purity of the desired product. Applying this methodology to this compound could streamline its conversion into other valuable intermediates.
The integration with automated synthetic platforms would further enhance its utility. Automated systems can rapidly screen a wide array of reaction conditions, catalysts, and reagents, accelerating the discovery of new derivatives and optimizing reaction protocols. This high-throughput approach, combined with the precise control of flow chemistry, could enable the on-demand synthesis of compound libraries based on the this compound scaffold for applications in drug discovery and materials science.
Table 1: Potential Advantages of Flow Chemistry for this compound
| Feature | Benefit in Synthesis/Derivatization |
|---|---|
| Enhanced Heat Transfer | Improved control over exothermic reactions, reducing byproduct formation. |
| Precise Residence Time Control | Minimization of side reactions and degradation of sensitive products. |
| Improved Safety | Small reaction volumes reduce the risks associated with hazardous reagents or unstable intermediates. |
| Scalability | Seamless transition from laboratory-scale optimization to industrial production. |
| Automation Integration | Facilitates high-throughput screening and rapid library synthesis. |
Exploration of Photocatalytic and Electrocatalytic Transformations
Photocatalysis and electrocatalysis are rapidly emerging as powerful tools in organic synthesis, offering green and efficient alternatives to traditional methods. The unique combination of functional groups in this compound—a chloroaniline moiety and a benzoic acid derivative—makes it an intriguing candidate for these technologies.
Visible-light photoredox catalysis, for example, could unlock novel reaction pathways. Studies on related benzoic acids have shown that they can undergo photoinduced decarboxylative radical reactions to form aryl radicals. acs.orgnih.gov This suggests a potential pathway to generate a radical at the ester-bearing carbon of the benzene (B151609) ring, which could then participate in various C-C or C-heteroatom bond-forming reactions.
Furthermore, the chloroaniline portion of the molecule is susceptible to photocatalytic degradation, a process that has been studied for compounds like 2-chloroaniline (B154045) and 4-chloroaniline (B138754) using catalysts such as TiO2. mdpi.comresearchgate.netnih.gov While often focused on mineralization, understanding these degradation mechanisms could be repurposed for selective transformations, such as hydroxylation or dehalogenation, under controlled photocatalytic conditions. The primary photoproducts in such reactions are often aminophenols, indicating a potential route to new derivatives. mdpi.com
Electrocatalysis offers another avenue for exploration. The electron-rich aromatic ring and the reducible C-Cl bond present handles for electrochemical activation, potentially enabling transformations that are difficult to achieve with conventional reagents.
Development of Sustainable and Eco-friendly Synthetic Pathways
The principles of green chemistry are increasingly guiding the development of new synthetic methods. For this compound, future research will likely focus on creating more sustainable and environmentally benign production routes. This involves minimizing waste, avoiding hazardous reagents, and utilizing renewable resources where possible.
One approach is the development of one-pot syntheses, which reduce the need for intermediate purification steps, thereby saving solvents and energy. A one-pot method for synthesizing related 2-amino-5-halogenated-N,3-dimethylbenzamides from 2-amino-3-methylbenzoic acid has been reported, highlighting advantages such as milder conditions, shorter reaction times, and higher yields. acs.org
The choice of reagents is also critical. For the chlorination step in the synthesis of the parent acid, research has explored alternatives to traditional chlorinating agents. For example, using cyanuric chloride as a chlorination agent for 2-amino-3-methylbenzoic acid has been shown to be effective, with the advantage of simpler post-reaction workup compared to solvents like DMF. This can be an important consideration for industrial-scale production.
Future pathways may also explore biocatalysis, using enzymes to perform specific transformations with high selectivity and under mild conditions, further reducing the environmental footprint of the synthesis.
Discovery of Unexplored Reactivity Patterns and Novel Synthetic Utilities
The structural features of this compound—an amino group, a chlorine atom, and an ester on a substituted benzene ring—provide multiple sites for further functionalization, suggesting a rich and largely unexplored reactivity.
The chlorine atom is a prime site for transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki-Miyaura coupling could be used to introduce new aryl or vinyl groups at this position, significantly expanding the molecular diversity accessible from this starting material. nih.govresearchgate.net Similarly, Buchwald-Hartwig amination could be employed to replace the chlorine with various nitrogen-based nucleophiles. The development of advanced palladium precatalysts that are highly effective in C-C and C-N cross-couplings could be particularly useful. nih.govmit.edu
The amino group offers another handle for derivatization. It can be acylated, alkylated, or used as a directing group for C-H activation reactions on the aromatic ring. Furthermore, its presence ortho to the ester group makes the compound a substituted anthranilate, a class of compounds known to be valuable intermediates in the synthesis of heterocycles, such as quinolinones and phenothiazines. nih.govrsc.org
The combination of these functional groups could also enable novel cascade reactions, where multiple transformations occur in a single synthetic operation, leading to the rapid construction of complex molecular architectures.
Table 2: Potential Novel Reactions for this compound
| Reaction Type | Functional Group Involved | Potential Product Class |
|---|---|---|
| Suzuki-Miyaura Coupling | C-Cl | Biaryl compounds |
| Buchwald-Hartwig Amination | C-Cl | Di- and tri-arylamines |
| Sonogashira Coupling | C-Cl | Aryl alkynes |
| Heterocycle Synthesis | -NH2 and -COOCH3 | Quinolones, Benzoxazinones |
| Directed C-H Functionalization | -NH2 as directing group | Poly-functionalized aromatics |
| Photoredox Decarboxylative Coupling | -COOH (after hydrolysis) | Functionalized arenes |
Advanced Spectroscopic Studies for Structural and Mechanistic Insights
While standard spectroscopic techniques like NMR and mass spectrometry are sufficient for routine identification, advanced methods can provide deeper insights into the compound's structure, dynamics, and reaction mechanisms.
For example, when this compound is used as a ligand to form metal complexes, techniques such as 2D NMR (COSY, HSQC, HMBC) and X-ray crystallography are essential for unambiguously determining the coordination mode and the geometry of the resulting complex. Studies on related benzothiazole (B30560) ligands have utilized a suite of spectroscopic methods, including FT-IR, UV-Vis, and magnetic susceptibility measurements, to propose tetrahedral or square planar geometries for their metal complexes.
To understand reaction mechanisms, in-situ spectroscopic monitoring (e.g., using ReactIR or in-situ NMR) can track the concentration of reactants, intermediates, and products in real-time. This data is invaluable for developing kinetic models and optimizing reaction conditions. Furthermore, advanced mass spectrometry techniques, such as Collision-Induced Dissociation (CID), can be used to probe the fragmentation patterns of the molecule and its derivatives, providing clues about their structure and bonding. Computational chemistry can complement these experimental studies by modeling spectroscopic properties and reaction pathways, offering a predictive framework for understanding reactivity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-amino-6-chloro-3-methylbenzoate, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via stepwise nucleophilic substitution and esterification. For example, a triazine intermediate (as in ) may be used to introduce the chloro and amino groups. Optimization involves controlling stoichiometry (e.g., using 1.15–1.6 equiv. of reagents), temperature (e.g., 35°C for selective coupling), and catalysts like DIPEA to minimize side reactions. Yield improvements often require iterative adjustments to reaction time and purification via precipitation or column chromatography .
Q. How can spectroscopic techniques (NMR, IR) and chromatographic methods (HPLC) be employed to characterize this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the methyl ester (δ ~3.8–4.0 ppm for OCH), aromatic protons (δ ~6.5–8.0 ppm), and amino group (δ ~5.0 ppm with exchange broadening).
- IR : Identify ester C=O stretching (~1700 cm) and N-H stretches (~3300 cm).
- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) to assess purity. Adjust pH with 0.1% TFA to resolve polar impurities .
Advanced Research Questions
Q. How can hydrogen-bonding patterns in this compound crystals be analyzed to predict supramolecular assembly?
- Methodological Answer : Utilize single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) to determine intermolecular interactions. Graph set analysis (as per Etter’s formalism in ) can classify hydrogen bonds (e.g., N-H···O=C or C-H···Cl). For example, the amino group may form R(8) motifs with ester carbonyls, while chloro groups participate in weaker C-H···Cl contacts. These patterns inform crystal packing and stability .
Q. What experimental strategies resolve contradictions between solubility data and crystallinity in this compound derivatives?
- Methodological Answer : Conduct polymorph screening using solvents of varying polarity (e.g., THF, ethanol, CPME). If solubility conflicts with crystallinity (e.g., high solubility in ethanol but poor crystal growth), employ anti-solvent vapor diffusion (e.g., hexane in THF) or seed crystals. Thermal analysis (DSC/TGA) can identify metastable forms, while Hirshfeld surface analysis quantifies intermolecular interactions influencing solubility .
Q. How can regioselective functionalization of the benzoate ring be achieved to synthesize derivatives without disrupting the chloro or methyl groups?
- Methodological Answer : Protect the amino group with Boc or Fmoc before functionalization. For electrophilic substitutions (e.g., nitration), use directing groups like methyl or chloro to control regiochemistry. For cross-coupling (e.g., Suzuki), select catalysts (Pd(PPh)) and ligands that minimize steric hindrance from the 3-methyl group. Monitor selectivity via LC-MS and compare with computational models (DFT) of transition states .
Q. What role do steric and electronic effects play in the stability of this compound under acidic/basic conditions?
- Methodological Answer : The electron-withdrawing chloro group destabilizes the ester under basic conditions (promoting hydrolysis), while the methyl group sterically shields the amino moiety. Accelerated stability studies (40°C/75% RH) with HPLC monitoring can quantify degradation products. Adjust pH (e.g., buffer at pH 5–6) or use co-solvents (e.g., DMSO) to mitigate hydrolysis .
Q. How can HPLC method development account for the polar amino and non-polar methyl groups in this compound?
- Methodological Answer : Optimize mobile phase composition using a Design of Experiments (DoE) approach. For instance, vary acetonitrile:water ratios (50:50 to 80:20) and ion-pair reagents (e.g., 0.1% heptafluorobutyric acid) to improve peak symmetry. Validate method robustness via ICH guidelines (precision, LOD/LOQ) and compare retention times with structurally similar standards (e.g., methyl 3-aminobenzoate derivatives) .
Data Analysis and Interpretation
Q. How should researchers address discrepancies in crystallographic data refinement for this compound using SHELX?
- Methodological Answer : If residual electron density peaks persist after refinement, check for disorder (e.g., methyl group rotamers) or solvent inclusion. Use PART and EADP commands in SHELXL to model disorder. Validate with R/wR convergence (<5% difference) and Hirshfeld rigidity analysis. Cross-validate with PLATON’s ADDSYM to detect missed symmetry .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
